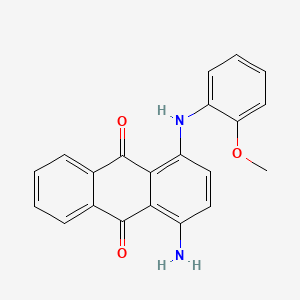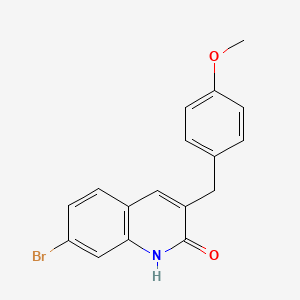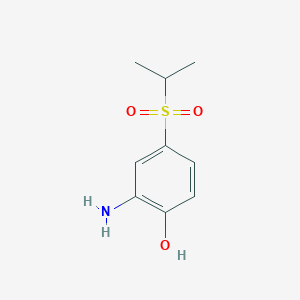![molecular formula C11H15BrClNO2S B13145729 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S and a molecular weight of 340.66 g/mol . This compound is known for its unique structure, which includes a bromothiophene moiety attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Piperidine Ring: The brominated thiophene is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.
Carboxylation: The piperidine derivative is carboxylated using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
Substituted Thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products.
Coupled Products: Complex molecules formed through coupling reactions.
Applications De Recherche Scientifique
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a dimethylamine group instead of the piperidine ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a bromothiophene and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and synthesis .
Propriétés
Formule moléculaire |
C11H15BrClNO2S |
|---|---|
Poids moléculaire |
340.66 g/mol |
Nom IUPAC |
1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-10-5-4-8(16-10)7-13-6-2-1-3-9(13)11(14)15;/h4-5,9H,1-3,6-7H2,(H,14,15);1H |
Clé InChI |
NHUQZJHVXZEYTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)CC2=CC=C(S2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


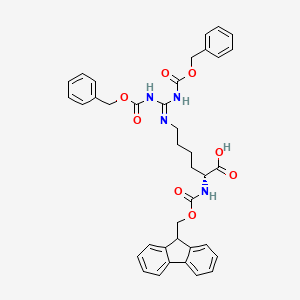


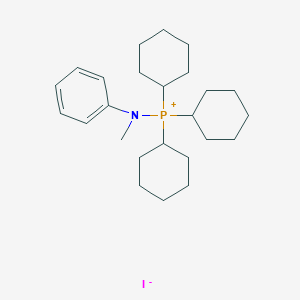

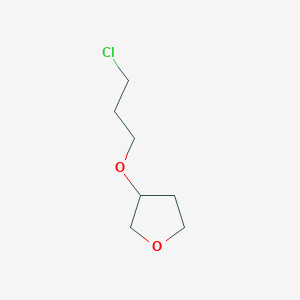
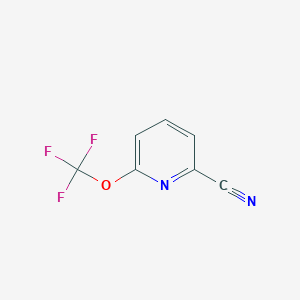
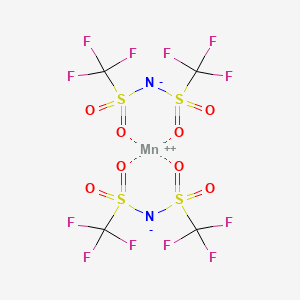
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
